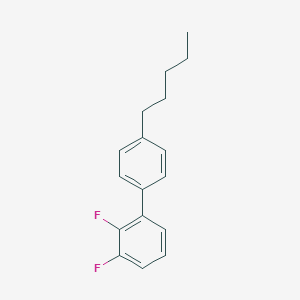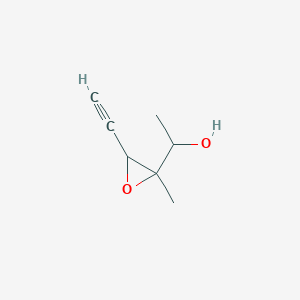![molecular formula C31H25FNOP B170113 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline CAS No. 146578-99-6](/img/structure/B170113.png)
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline
Description
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline, also known as CPQF, is a quinoline derivative that has been studied for its potential use in a variety of scientific applications. CPQF has been studied for its ability to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. It has also been studied for its potential as an anti-cancer agent, as well as its ability to act as a potent anti-HIV agent. In
Scientific Research Applications
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
This compound is utilized in the synthesis of biologically active molecules, particularly as an intermediate in the production of HMG-CoA reductase inhibitors like Pitavastatin .
Methods of Application
The compound serves as a precursor in the synthesis process, where it undergoes further chemical reactions to yield the active pharmaceutical ingredient.
Results and Outcomes
The use of this compound has enabled the synthesis of Pitavastatin, a drug used to lower cholesterol, with high purity and yield.
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
The quinoline derivative is a key scaffold in the construction of complex organic molecules due to its versatile reactivity .
Methods of Application
It is employed in various synthesis protocols, including transition metal-catalyzed reactions and green chemistry approaches.
Results and Outcomes
These methods have led to the efficient synthesis of quinoline derivatives with potential biological activities, optimizing yields and reducing environmental impact.
Pharmacology
Scientific Field
Pharmacology
Application Summary
The compound is studied for its pharmacokinetic properties and its role as an intermediate in drug development .
Methods of Application
It is used in laboratory experiments to assess absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals.
Results and Outcomes
The compound’s use has provided insights into the optimization of drug properties, enhancing the efficacy of medications.
Environmental Science
Scientific Field
Environmental Science
Application Summary
This compound’s impact on the environment is assessed, particularly in terms of its biodegradability and potential toxicity .
Methods of Application
Environmental risk assessments are conducted, including toxicity studies and degradation experiments.
Results and Outcomes
Findings contribute to the understanding of the environmental footprint of pharmaceutical intermediates and inform safe disposal practices.
Biology
Scientific Field
Biology
Application Summary
The biological activity of quinoline derivatives is explored, including their interactions with biological macromolecules .
Methods of Application
Bioassays and molecular docking studies are performed to evaluate the compound’s biological relevance.
Results and Outcomes
Such studies have revealed the potential of quinoline derivatives in the development of new therapeutic agents.
This analysis provides a snapshot of the diverse applications of “2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline” in scientific research. Each application leverages the unique chemical structure of the compound to explore its potential in various scientific fields.
Antimicrobial Agent Development
Scientific Field
Microbiology
Application Summary
This compound has been investigated for its potential as an antimicrobial agent, particularly due to the quinoline nucleus known for its antimicrobial properties .
Methods of Application
Synthesis of new quinoline derivatives and their testing against various Gram-positive and Gram-negative microbial species using techniques like tube dilution.
Results and Outcomes
Some derivatives have shown promising results, indicating the potential for development into new antimicrobial drugs .
Anticancer Research
Scientific Field
Oncology
Application Summary
Quinoline derivatives, including this compound, are studied for their anticancer activities. They are known to inhibit DNA synthesis in cancer cells .
Methods of Application
The compound is used in the synthesis of molecules that are tested for their ability to induce apoptosis in cancer cell lines.
Results and Outcomes
Research has shown that certain quinoline derivatives can effectively inhibit the growth of cancer cells .
Antimalarial Drug Synthesis
Application Summary
Given the historical significance of quinolines in antimalarial drugs, this compound is a candidate for the synthesis of new antimalarial agents .
Methods of Application
The compound is used as a starting material or intermediate in the synthesis of molecules with potential antimalarial activity.
Results and Outcomes
The synthesis of new quinoline-based compounds could lead to the discovery of more effective antimalarial medications .
Catalysis
Scientific Field
Chemistry
Application Summary
The phosphonium group in the compound suggests its use as a catalyst or a ligand in catalytic processes .
Methods of Application
It can be employed in various organic transformations, potentially enhancing reaction rates or selectivity.
Results and Outcomes
While specific data is not provided, the structural features of the compound imply its utility in catalysis .
Electronic Materials
Scientific Field
Electronics
Application Summary
Due to its potential electronic properties, this compound may be used in the development of materials for electronic applications .
Methods of Application
The compound could be incorporated into electronic devices or systems as part of the active layer or as a semiconductor.
Results and Outcomes
Research into the electronic applications of quinoline derivatives is ongoing, with the aim of developing new electronic materials .
Environmental Remediation
Scientific Field
Environmental Engineering
Application Summary
The compound’s reactivity suggests its use in environmental remediation processes, such as the degradation of pollutants .
Methods of Application
It could be used in the synthesis of agents capable of breaking down environmental contaminants.
Results and Outcomes
Studies may explore the efficiency of such compounds in reducing the levels of harmful substances in the environment .
These additional applications highlight the versatility of “2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline” in scientific research and its potential to contribute to various fields through its unique chemical properties.
Neuropharmacology
Scientific Field
Neuropharmacology
Application Summary
Quinoline derivatives have been studied for their neuroprotective and neuropharmacological effects, including potential treatments for neurodegenerative diseases .
Methods of Application
These compounds are tested in vitro and in vivo for their ability to protect neuronal cells and modulate neurotransmitter systems.
Results and Outcomes
Some derivatives have shown promise in preclinical models, indicating potential therapeutic benefits for conditions like Alzheimer’s and Parkinson’s disease .
Photodynamic Therapy
Scientific Field
Biomedical Engineering
Application Summary
The photophysical properties of quinoline derivatives make them suitable for use in photodynamic therapy (PDT) for cancer treatment .
Methods of Application
Derivatives are synthesized and conjugated with photosensitizers, then activated by light to produce reactive oxygen species that can kill cancer cells.
Results and Outcomes
Studies have demonstrated the efficacy of quinoline-based PDT agents in selectively targeting and destroying cancer cells .
Agrochemical Research
Scientific Field
Agricultural Chemistry
Application Summary
Quinoline compounds are explored for their use as agrochemicals, including pesticides and herbicides .
Methods of Application
These compounds are synthesized and tested for their effectiveness in controlling pests and weeds in agricultural settings.
Results and Outcomes
Research has yielded quinoline derivatives that are effective in pest and weed management, contributing to increased agricultural productivity .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
Quinoline derivatives can be used as fluorescent probes or markers in analytical chemistry due to their luminescent properties .
Methods of Application
They are incorporated into analytical assays to detect or quantify biological or chemical substances.
Results and Outcomes
The use of these derivatives has improved the sensitivity and specificity of various analytical techniques .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
The structural features of quinoline derivatives are suitable for the design and synthesis of nanomaterials .
Methods of Application
These compounds are used as building blocks for the creation of nanoparticles with potential medical and industrial applications.
Results and Outcomes
Nanoparticles derived from quinoline compounds have shown potential in drug delivery systems and as materials with unique electronic properties .
Veterinary Medicine
Scientific Field
Veterinary Medicine
Application Summary
Quinoline derivatives are investigated for their veterinary applications, including treatments for infections and diseases in animals .
Methods of Application
Compounds are tested for their efficacy and safety in animal models before being considered for veterinary use.
Results and Outcomes
Some quinoline derivatives have been found to be effective in treating animal diseases, leading to their use in veterinary medicine .
properties
IUPAC Name |
2-cyclopropyl-3-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25FNOP/c32-24-19-17-22(18-20-24)30-27-13-7-8-14-29(27)33-31(23-15-16-23)28(30)21-35(34,25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-14,17-20,23H,15-16,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRARJFFURJVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25FNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453253 | |
| Record name | 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline | |
CAS RN |
146578-99-6 | |
| Record name | 2-Cyclopropyl-3-[(diphenylphosphoryl)methyl]-4-(4-fluorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



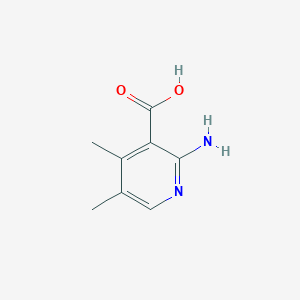
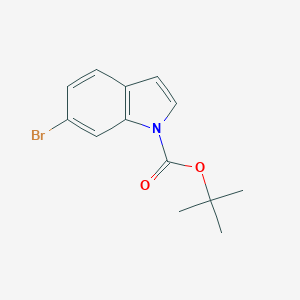
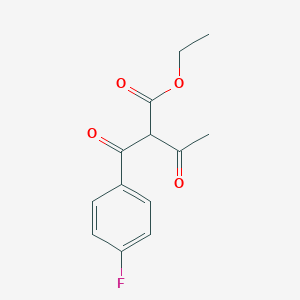
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
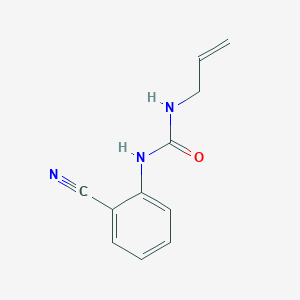
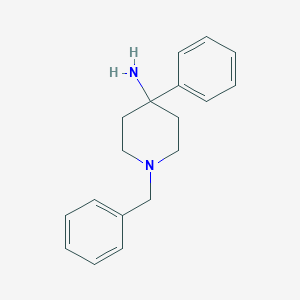
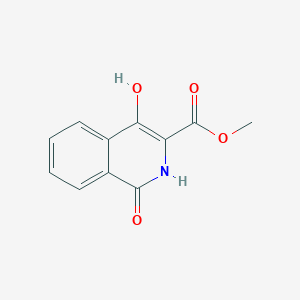
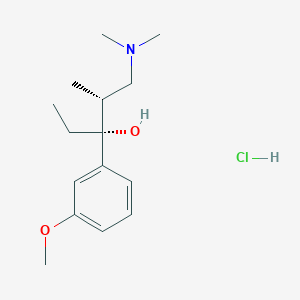
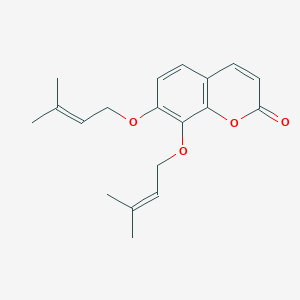
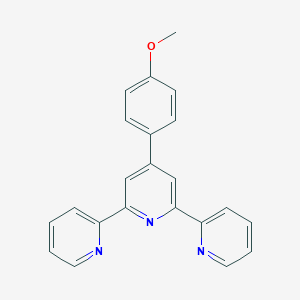
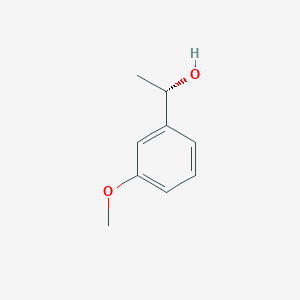
![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)
